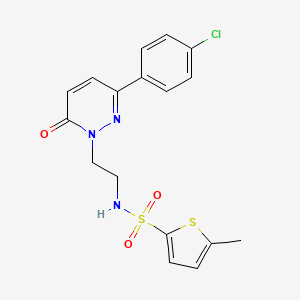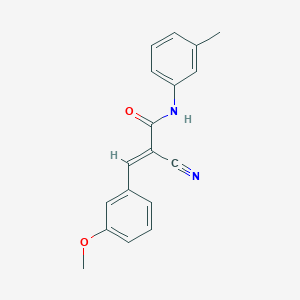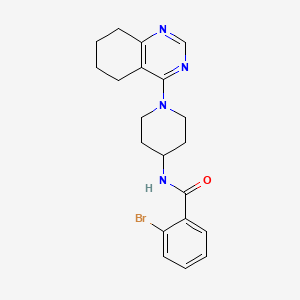![molecular formula C21H19FN2O4S B2959399 4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzenesulfonamide CAS No. 946258-31-7](/img/structure/B2959399.png)
4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry, including a tetrahydroquinoline ring, a furoyl group, and a benzenesulfonamide moiety. These features suggest that it might have interesting biological activities, but without specific studies, it’s hard to say for sure .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a tetrahydroquinoline ring, which is a common structural motif in many biologically active compounds. The presence of the fluorine atom could have significant effects on the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the functional groups and the presence of any stereochemistry. Some general predictions can be made based on its structure, such as its likely solubility in organic solvents and its expected spectral properties .Scientific Research Applications
Synthesis and Spectroscopic Studies
Researchers have focused on the synthesis of various benzenesulfonamide derivatives and their spectroscopic studies to explore their potential applications. For instance, studies on fluorophore analogues related to Zinquin ester have been conducted, examining their synthesis, structure, and interaction with Zn(II) ions, revealing their utility in the detection and study of zinc in biological systems (Kimber et al., 2003).
Anticancer and Antimicrobial Applications
The synthesis and evaluation of 2-anilino-3-aroylquinolines have demonstrated remarkable antiproliferative activity against various cancer cell lines. These compounds have been found to disrupt tubulin polymerization, indicating potential as anticancer agents (Srikanth et al., 2016). Additionally, novel benzenesulfonamide derivatives have been synthesized and shown to possess significant antimicrobial activity, highlighting their potential in addressing bacterial and fungal infections (Vanparia et al., 2010).
Chemical and Physical Characterization
The chemical and physical properties of sulfonamide derivatives, including their crystal structure and reactivity, have been extensively studied. For instance, the complexation of lapatinib with tosylate salts has been examined to understand its solid-state properties and implications for drug formulation (Ravikumar et al., 2013).
Corrosion Inhibition Studies
Research into the corrosion inhibition properties of piperidine derivatives on iron has utilized quantum chemical calculations and molecular dynamics simulations. Such studies aim to predict and understand the efficiency of these compounds in protecting metal surfaces, indicating their practical applications in industry (Kaya et al., 2016).
Safety and Hazards
Without specific toxicity data, it’s hard to say for sure, but like all chemicals, this compound should be handled with care, following all appropriate safety procedures.
Future Directions
The study of new and complex organic compounds like this one is a vibrant field of research, with potential applications in medicine, materials science, and other areas. Future research could involve studying its synthesis, its reactivity, its physical properties, and its potential biological activities .
properties
IUPAC Name |
4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-14-12-16(22)6-9-20(14)29(26,27)23-17-7-8-18-15(13-17)4-2-10-24(18)21(25)19-5-3-11-28-19/h3,5-9,11-13,23H,2,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHIKHKWYKRVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2959319.png)

![4-butyl-1-(3-(4-(2,4-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2959323.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxamide](/img/structure/B2959324.png)
![6-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2959325.png)




![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2959332.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide](/img/structure/B2959335.png)
![2,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2959336.png)

